[1,2,4]Triazolo[4,3-a]pyridin-6-ylmethanamine
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Overview
Description
[1,2,4]Triazolo[4,3-a]pyridin-6-ylmethanamine is a heterocyclic compound that belongs to the triazolopyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a triazole ring fused to a pyridine ring, making it a valuable scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing [1,2,4]Triazolo[4,3-a]pyridines involves the reaction between enaminonitriles and benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in high yields within a short reaction time . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
Industrial production of [1,2,4]Triazolo[4,3-a]pyridin-6-ylmethanamine typically involves large-scale microwave-assisted synthesis due to its efficiency and reduced environmental impact. The process is scalable and can be optimized for high throughput, making it suitable for pharmaceutical manufacturing .
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazolo[4,3-a]pyridin-6-ylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using hydrazine hydrate in ethanol under reflux conditions.
Substitution: Nucleophilic substitution reactions are common, where the triazole ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Hydrazine hydrate in ethanol at 85°C.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted triazolopyridines, which can exhibit different biological activities depending on the substituents introduced .
Scientific Research Applications
[1,2,4]Triazolo[4,3-a]pyridin-6-ylmethanamine has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Acts as a probe for studying enzyme activities and protein interactions.
Medicine: Investigated for its potential as an anticancer, antifungal, and antibacterial agent.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of [1,2,4]Triazolo[4,3-a]pyridin-6-ylmethanamine involves its interaction with specific molecular targets. It can act as an inhibitor for various enzymes, including JAK1, JAK2, and PHD-1 . The compound binds to the active sites of these enzymes, blocking their activity and leading to therapeutic effects such as reduced inflammation and cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- [1,2,4]Triazolo[1,5-a]pyridine
- [1,2,3]Triazolo[1,5-a]pyridine
- [1,2,3]Triazolo[4,5-b]pyridine
- [1,2,3]Triazolo[4,5-c]pyridine
Uniqueness
[1,2,4]Triazolo[4,3-a]pyridin-6-ylmethanamine is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other triazolopyridine derivatives. Its ability to inhibit multiple enzymes makes it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C7H8N4 |
---|---|
Molecular Weight |
148.17 g/mol |
IUPAC Name |
[1,2,4]triazolo[4,3-a]pyridin-6-ylmethanamine |
InChI |
InChI=1S/C7H8N4/c8-3-6-1-2-7-10-9-5-11(7)4-6/h1-2,4-5H,3,8H2 |
InChI Key |
MHQGFAPJIWMXPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=CN2C=C1CN |
Origin of Product |
United States |
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